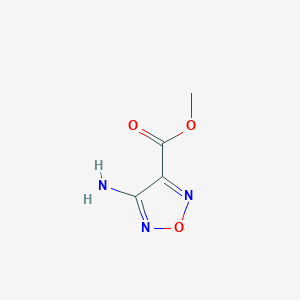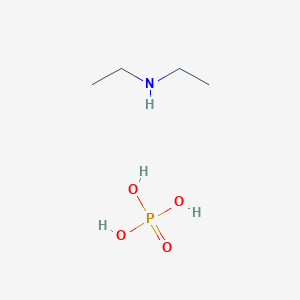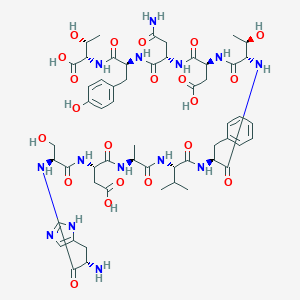
Vasoactive intestinal peptide (1-11)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vasoactive intestinal peptide (1-11) is a peptide hormone that is derived from the larger peptide hormone vasoactive intestinal peptide (VIP). VIP is a 28-amino acid peptide hormone that is known to have a wide range of physiological effects, including vasodilation, smooth muscle relaxation, and stimulation of secretion in the gastrointestinal tract. VIP (1-11) is a truncated form of VIP that has been shown to have similar physiological effects to the full-length peptide.
作用机制
The exact mechanism of action of VIP (Vasoactive intestinal peptide (1-11)) is not fully understood, but it is thought to act through binding to specific receptors on target cells. These receptors are known as VPAC receptors, and there are two subtypes, VPAC1 and VPAC2. Binding of VIP (Vasoactive intestinal peptide (1-11)) to these receptors leads to the activation of intracellular signaling pathways that ultimately result in the physiological effects of the peptide.
Biochemical and Physiological Effects:
VIP (Vasoactive intestinal peptide (1-11)) has a wide range of biochemical and physiological effects. It has been shown to induce vasodilation in a variety of tissues, including the gastrointestinal tract, lungs, and brain. It also has smooth muscle relaxant effects, particularly in the gastrointestinal tract. VIP (Vasoactive intestinal peptide (1-11)) has been shown to stimulate secretion in the gastrointestinal tract, including the secretion of water, electrolytes, and mucus. Additionally, VIP (Vasoactive intestinal peptide (1-11)) has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using VIP (Vasoactive intestinal peptide (1-11)) in lab experiments is that it has a well-established mechanism of action and physiological effects. This makes it a useful tool for studying the physiology of the gastrointestinal tract, vasculature, and nervous system. Additionally, VIP (Vasoactive intestinal peptide (1-11)) is relatively stable and easy to synthesize using SPPS techniques.
One limitation of using VIP (Vasoactive intestinal peptide (1-11)) in lab experiments is that it can be expensive to synthesize and purify. Additionally, the physiological effects of VIP (Vasoactive intestinal peptide (1-11)) can be complex and difficult to study in vivo, particularly in animal models.
未来方向
There are several future directions for research on VIP (Vasoactive intestinal peptide (1-11)). One area of interest is the development of novel VPAC receptor agonists and antagonists for the treatment of gastrointestinal disorders, such as inflammatory bowel disease and irritable bowel syndrome. Additionally, there is interest in studying the neuroprotective effects of VIP (Vasoactive intestinal peptide (1-11)) in more detail, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is interest in studying the role of VIP (Vasoactive intestinal peptide (1-11)) in the regulation of circadian rhythms and sleep.
合成方法
VIP (Vasoactive intestinal peptide (1-11)) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a solid support, with the peptide chain being built from the C-terminus to the N-terminus. Once the peptide has been fully synthesized, it can be cleaved from the solid support and purified using chromatography techniques.
科学研究应用
VIP (Vasoactive intestinal peptide (1-11)) has been used extensively in scientific research to study its physiological effects and mechanisms of action. It has been shown to have a wide range of effects, including vasodilation, smooth muscle relaxation, and stimulation of secretion in the gastrointestinal tract. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
CAS 编号 |
144119-83-5 |
|---|---|
产品名称 |
Vasoactive intestinal peptide (1-11) |
分子式 |
C55H76N14O21 |
分子量 |
1269.3 g/mol |
IUPAC 名称 |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C55H76N14O21/c1-24(2)42(67-45(79)25(3)60-47(81)36(19-40(75)76)63-52(86)38(22-70)66-46(80)32(56)17-30-21-58-23-59-30)53(87)64-34(15-28-9-7-6-8-10-28)50(84)68-43(26(4)71)54(88)65-37(20-41(77)78)49(83)62-35(18-39(57)74)48(82)61-33(16-29-11-13-31(73)14-12-29)51(85)69-44(27(5)72)55(89)90/h6-14,21,23-27,32-38,42-44,70-73H,15-20,22,56H2,1-5H3,(H2,57,74)(H,58,59)(H,60,81)(H,61,82)(H,62,83)(H,63,86)(H,64,87)(H,65,88)(H,66,80)(H,67,79)(H,68,84)(H,69,85)(H,75,76)(H,77,78)(H,89,90)/t25-,26+,27+,32-,33-,34-,35-,36-,37-,38-,42-,43-,44-/m0/s1 |
InChI 键 |
GNEIJBGVTKUQSA-KUYRHLGNSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N)O |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
其他 CAS 编号 |
144119-83-5 |
序列 |
HSDAVFTDNYT |
同义词 |
vasoactive intestinal peptide (1-11) VIP (1-11) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



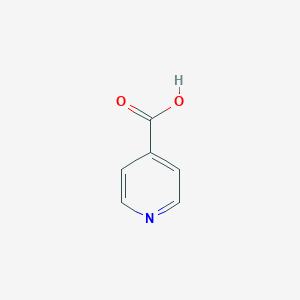
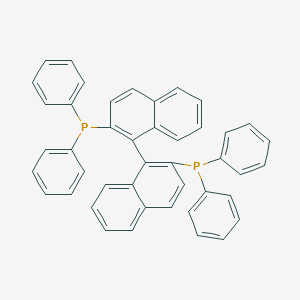
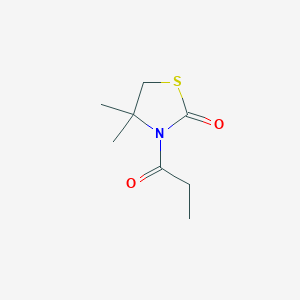

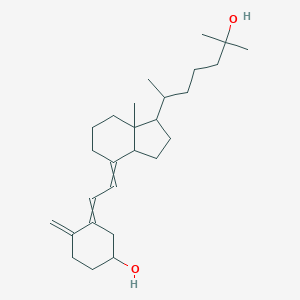

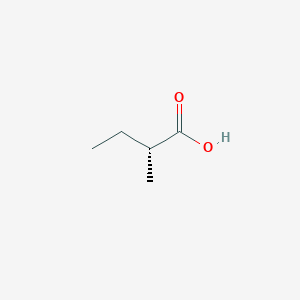
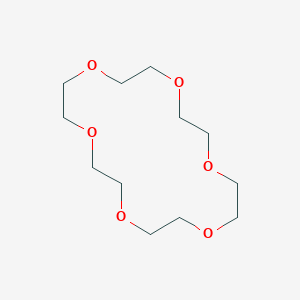

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B118747.png)
![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)
